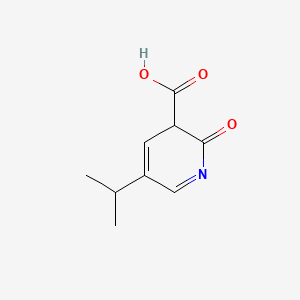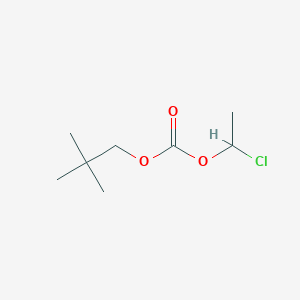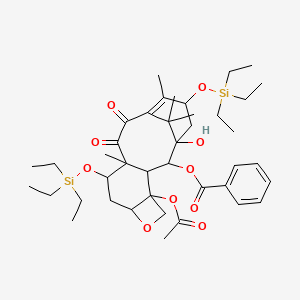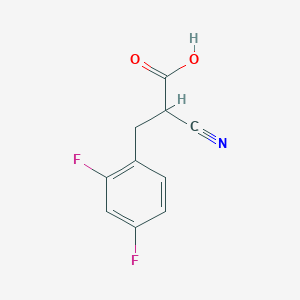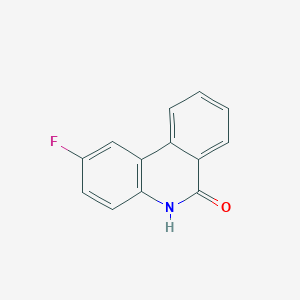
2-Fluorophenanthridin-6(5h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-Fluorophénanthridin-6(5H)-one est un dérivé fluoré de la phénanthridine, un hétérocycle azoté fusionné important. La phénanthridine et ses dérivés sont connus pour leur présence dans de nombreux alcaloïdes bioactifs, produits pharmaceutiques, produits naturels et molécules de matériaux fonctionnels . L'atome de fluor dans la 2-Fluorophénanthridin-6(5H)-one introduit des propriétés chimiques uniques, ce qui en fait un composé intéressant dans divers domaines de recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2-Fluorophénanthridin-6(5H)-one peut être réalisée par différentes méthodes. Une approche courante implique l'addition/cyclisation/aromatisation radicalaire de 2-isocyanobiphényles avec des oxydes de diarylphosphine dans des conditions photocatalytiques. Cette méthode utilise le rose bengale à faible coût comme catalyseur et l'air durable comme oxydant terminal à température ambiante, fournissant les produits souhaités avec des rendements modérés à bons .
Méthodes de production industrielle
Les méthodes de production industrielle de la 2-Fluorophénanthridin-6(5H)-one ne sont pas bien documentées dans la littérature. Les principes de la chimie verte et de la synthèse durable sont souvent appliqués pour mettre à l'échelle les méthodes de laboratoire à des fins industrielles. Cela comprend l'utilisation de conditions sans métaux et d'oxydants respectueux de l'environnement.
Analyse Des Réactions Chimiques
Types de réactions
La 2-Fluorophénanthridin-6(5H)-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : L'atome de fluor peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées, des solvants comme le dichlorométhane ou l'éthanol, et des catalyseurs pour faciliter les réactions.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire différents groupes fonctionnels, conduisant à une variété de dérivés fluorés de la phénanthridine.
4. Applications de recherche scientifique
La 2-Fluorophénanthridin-6(5H)-one présente plusieurs applications de recherche scientifique, notamment :
Chimie : Le composé est utilisé comme bloc de construction dans la synthèse de molécules plus complexes. Sa structure fluorée unique en fait un composé précieux dans le développement de nouveaux matériaux et catalyseurs.
Biologie : En recherche biologique, la 2-Fluorophénanthridin-6(5H)-one est étudiée pour sa bioactivité potentielle. Les composés fluorés présentent souvent des propriétés biologiques améliorées, ce qui en fait des candidats au développement de médicaments.
Médecine : Les propriétés anticancéreuses et antimicrobiennes potentielles du composé sont intéressantes en chimie médicinale. Les chercheurs étudient ses interactions avec des cibles biologiques pour développer de nouveaux agents thérapeutiques.
Industrie : Dans le secteur industriel, la 2-Fluorophénanthridin-6(5H)-one est explorée pour son utilisation dans la production de produits chimiques de spécialité et de matériaux de pointe.
5. Mécanisme d'action
Le mécanisme d'action de la 2-Fluorophénanthridin-6(5H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. L'atome de fluor améliore la capacité du composé à former de fortes liaisons hydrogène et à interagir avec les enzymes et les récepteurs. Cela peut entraîner l'inhibition de processus biologiques clés, tels que la réplication de l'ADN ou la synthèse des protéines, contribuant à ses effets thérapeutiques potentiels.
Applications De Recherche Scientifique
2-Fluorophenanthridin-6(5h)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential bioactivity. Fluorinated compounds often exhibit enhanced biological properties, making them candidates for drug development.
Medicine: The compound’s potential anticancer and antimicrobial properties are of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Industry: In the industrial sector, this compound is explored for its use in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2-Fluorophenanthridin-6(5h)-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This can lead to the inhibition of key biological processes, such as DNA replication or protein synthesis, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires à la 2-Fluorophénanthridin-6(5H)-one comprennent d'autres dérivés fluorés de la phénanthridine, tels que :
- 2-Chlorophénanthridin-6(5H)-one
- 2-Bromophénanthridin-6(5H)-one
- 2-Iodophénanthridin-6(5H)-one
Unicité
Ce qui distingue la 2-Fluorophénanthridin-6(5H)-one de ses analogues est la présence de l'atome de fluor. La forte électronégativité et la petite taille du fluor influencent considérablement la réactivité chimique et l'activité biologique du composé. Cela fait de la 2-Fluorophénanthridin-6(5H)-one un composé unique et précieux pour diverses applications scientifiques.
Propriétés
Formule moléculaire |
C13H8FNO |
|---|---|
Poids moléculaire |
213.21 g/mol |
Nom IUPAC |
2-fluoro-5H-phenanthridin-6-one |
InChI |
InChI=1S/C13H8FNO/c14-8-5-6-12-11(7-8)9-3-1-2-4-10(9)13(16)15-12/h1-7H,(H,15,16) |
Clé InChI |
UURCMOAGDQUQMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)F)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(E)-5-[[6-[(2E,4E)-5-(4,7-dihydroxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B12292769.png)
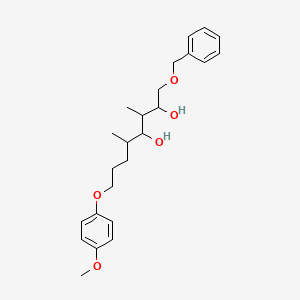

![3-[(Acetyloxy)methyl]-7-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12292791.png)
![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)ureaTrifluoroaceticAcidSalt](/img/structure/B12292797.png)
![Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate](/img/structure/B12292799.png)
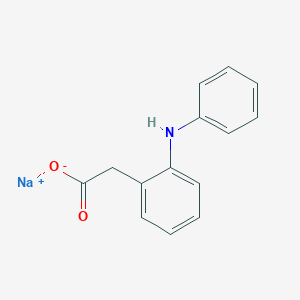
![beta-D-Glucopyranoside, 2-[(4-Methoxyphenyl)Methyl]-3-thienyl (9CI)](/img/structure/B12292803.png)
![[6-(2-Thiophen-2-ylethylamino)-5,6,7,8-tetrahydronaphthalen-1-yl] hydrogen sulfate](/img/structure/B12292806.png)
